Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate

Description

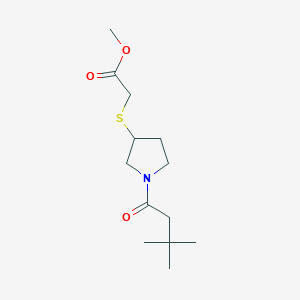

Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound featuring a pyrrolidine core substituted with a 3,3-dimethylbutanoyl group and a thioether-linked acetate ester. While specific biological data for this compound is scarce, its structural features align with molecules studied for pharmacokinetic optimization and target engagement.

Properties

IUPAC Name |

methyl 2-[1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3S/c1-13(2,3)7-11(15)14-6-5-10(8-14)18-9-12(16)17-4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWATWEJVSNLXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(C1)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving thiol groups. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with thiol groups in biological systems. It can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The molecular targets and pathways involved include enzymes and receptors that are crucial in various biological processes.

Comparison with Similar Compounds

Research Findings and Hypotheses

Pharmacokinetic Implications

- Metabolic Stability : The pyrrolidine core is less prone to oxidative metabolism compared to pyrimidine, which may enhance the target compound’s half-life.

Biological Activity

Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate, with the CAS number 2034517-48-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in pharmacology.

- Molecular Formula : C₁₃H₂₃NO₃S

- Molecular Weight : 273.39 g/mol

- Structure : The compound features a pyrrolidine ring linked to a thioacetate moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thioacetate group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Several studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The thioether functionality may contribute to the inhibition of bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Antiviral Activity

Research has shown that derivatives of thioacetates can exhibit antiviral properties. For instance, compounds related to this compound have been tested for their efficacy against various viruses, demonstrating significant inhibitory effects.

Case Studies and Research Findings

-

Study on Antiviral Efficacy :

- A study evaluated the antiviral activity of thioacetate derivatives against HIV and other viruses. Results indicated that certain modifications led to enhanced potency and selectivity against viral targets .

- The compound exhibited an EC₅₀ (half-maximal effective concentration) in the low micromolar range, suggesting potential as a therapeutic agent.

- Antimicrobial Screening :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.